molecular formula C20H16N2O3 B2751173 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 308294-72-6

3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No. B2751173
M. Wt: 332.359
InChI Key: RYOZXDJCTOEOFN-UHFFFAOYSA-N
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Description



  • 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole is a heterocyclic compound with a furan ring and a phenyl group. It contains a nitro group and an ethyl chain attached to the furan ring. The molecular formula is C20H16N2O3 .

  • It is synthesized from furfural, a five-membered heterocyclic aromatic compound derived from biomass materials like sugar cane bagasse or maize cob.





  • Synthesis Analysis



    • Furfural undergoes hydrogenation to produce furfuryl alcohol, which is then further converted to 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole .

    • One-pot systems have been explored to directly produce furfuryl alcohol from xylose using solid acid catalysts.





  • Molecular Structure Analysis



    • The compound has a furan ring, a phenyl group, and a nitroethyl side chain.

    • The molecular weight is 332.36 g/mol .





  • Chemical Reactions Analysis



    • It can undergo Diels–Alder additions to electrophilic alkenes and alkynes.

    • Hydroxymethylation leads to 1,5-bis(hydroxymethyl)furan.

    • Hydrolysis results in levulinic acid.





  • Physical And Chemical Properties Analysis



    • Furfuryl alcohol is a colorless liquid with a faint odor of burning.

    • It is miscible with organic solvents but unstable in water.

    • Boiling point: 170°C .




  • Scientific Research Applications

    Photophysical Properties and Sensor Applications

    Furans, a class of compounds including variants like 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, exhibit a range of activities and properties. Improved synthetic access to furans has led to the development of compounds with significant photophysical properties. For instance, certain compounds have been identified as potential "naked-eye sensors" for metal ion detection, particularly aluminum ions. This application leverages the color change properties of these compounds in the presence of specific ions (Kumar et al., 2015).

    Synthetic Applications in Heterocyclic Chemistry

    The compound and its derivatives have been utilized in the synthesis of various nitrogen-containing heterocycles. This includes the transformation of 2-nitroaryldifurylmethanes into indole, cinnoline, and benzothiazine derivatives, showcasing the versatility of these compounds in organic synthesis and heterocyclic chemistry (Butin et al., 1997).

    Application in Organic Electrooxidation

    Indole derivatives, such as 3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole, have shown promise as organic anode catalysts for glucose electrooxidation. This application is particularly relevant in the development of metal-free catalysts for fuel cells, indicating a potential role in sustainable energy technologies (Hamad et al., 2021).

    Application in Organic Light Emitting Diodes (OLEDs)

    The compound's derivatives have been utilized in the design of bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These applications demonstrate the compound's role in the development of efficient and stable materials for advanced electronic and photonic devices (Chen et al., 2017).

    Safety And Hazards



    • Furfuryl alcohol may cause skin, eye, and respiratory irritation.

    • Proper protective measures should be taken when handling it.




  • Future Directions



    • Researchers can explore its potential as a green chemical and investigate additional pharmacological activities.




    Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H16N2O3/c23-22(24)13-16(18-11-6-12-25-18)19-15-9-4-5-10-17(15)21-20(19)14-7-2-1-3-8-14/h1-12,16,21H,13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RYOZXDJCTOEOFN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H16N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole

    Citations

    For This Compound
    3
    Citations
    PM Kulkarni, A Ranade, S Garai… - Journal of Heterocyclic …, 2017 - Wiley Online Library
    2‐Arylindoles, in general, exhibit reduced reactivity towards the conjugate addition to substituted nitrostyrenes, when compared with indoles. We report here an efficient, expeditious, …
    Number of citations: 13 onlinelibrary.wiley.com
    PC Schaffer, PM Kulkarni, DR Janero… - Bioorganic & Medicinal …, 2020 - Elsevier
    Specific tuning of cannabinoid 1 receptor (CB1R) activity by small-molecule allosteric modulators is a therapeutic modality with multiple properties inherently advantageous to …
    Number of citations: 5 www.sciencedirect.com
    VP Kumar, R Sridhar, B Srinivas… - Canadian Journal of …, 2008 - cdnsciencepub.com
    Various indolyl nitroalkanes were prepared by the reaction of indoles with nitroolefins in the presence of β-cyclodextrin in water under neutral conditions. β-Cyclodextrin can be …
    Number of citations: 25 cdnsciencepub.com

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